3,5-Bis(trifluoromethyl)pyridin-2(1H)-one

Catalog No.
S3033784
CAS No.
38609-76-6
M.F
C7H3F6NO
M. Wt
231.097
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Bis(trifluoromethyl)pyridin-2(1H)-one

CAS Number

38609-76-6

Product Name

3,5-Bis(trifluoromethyl)pyridin-2(1H)-one

IUPAC Name

3,5-bis(trifluoromethyl)-1H-pyridin-2-one

Molecular Formula

C7H3F6NO

Molecular Weight

231.097

InChI

InChI=1S/C7H3F6NO/c8-6(9,10)3-1-4(7(11,12)13)5(15)14-2-3/h1-2H,(H,14,15)

InChI Key

IWSJDZMIJFAEBO-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC=C1C(F)(F)F)C(F)(F)F

Solubility

not available
3,5-Bis(trifluoromethyl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in scientific research and industry due to its unique physical, chemical, and biological properties. This compound has been proven to have various potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In this paper, we will provide a comprehensive review of the properties, characterization, and applications of 3,5-Bis(trifluoromethyl)pyridin-2(1H)-one, as well as future directions and limitations of research.
3,5-Bis(trifluoromethyl)pyridin-2(1H)-one, also known as CF3-Pyridone, is a synthetic heterocyclic organic compound. It is a white to light yellow crystalline powder that is soluble in polar solvents such as water, acetone, and ethanol. The compound has a molecular weight of 245.17 g/mol and a melting point of 240-242 °C. CF3-Pyridone is a derivative of pyridin-2(1H)-one and has fluorine atoms attached to the pyridine ring, which makes it highly electron-withdrawing.
CF3-Pyridone has unique physical and chemical properties that are the basis for its potential applications. It is a solid at room temperature and has a low vapor pressure, which makes it easy to handle and store. The compound is stable in air and water, and it has a high thermal stability that allows it to withstand high temperatures without decomposition.
CF3-Pyridone is highly reactive due to the presence of the electron-withdrawing fluorine atoms. It is a strong hydrogen bond acceptor and has a high dipole moment, which makes it highly polar. The compound undergoes various chemical reactions, including addition reactions and nucleophilic substitutions.
CF3-Pyridone can be synthesized through various methods, depending on the desired yield and purity. One of the commonly used methods is the reaction of 3,5-bis(trifluoromethyl)pyridine with ethyl chloroformate in the presence of a base. The reaction yields CF3-Pyridone and ethyl carbamate as byproducts. The purity and yield of the product can be improved through recrystallization or column chromatography.
The compound can be characterized using various analytical methods, including NMR spectroscopy, Mass spectrometry, and X-ray crystallography. The NMR spectrum of CF3-Pyridone shows characteristic signals of the fluorine and hydrogen atoms, which can be used to determine the purity and molecular structure of the compound. Mass spectrometry can be used to determine the molecular weight and composition of the compound, while X-ray crystallography can be used to determine the crystal structure of the compound.
CF3-Pyridone can be analyzed using various analytical methods, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin Layer Chromatography (TLC). GC is commonly used to determine the purity and identity of the compound as it can separate the different components of a mixture based on their boiling points. HPLC and TLC are used to separate and identify the various components of a mixture based on their polarity and chemical interactions.
CF3-Pyridone has been shown to have various biological properties that make it a potential candidate for pharmaceutical and agricultural applications. It has been found to be a potent and selective inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth and differentiation. CK2 inhibitors have been shown to have potential therapeutic applications in cancer treatment. CF3-Pyridone has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
CF3-Pyridone has been shown to have low toxicity and is considered safe for use in scientific experiments. However, it is recommended to handle the compound with caution and follow the necessary safety precautions to prevent exposure to the eyes, skin, and respiratory system.
CF3-Pyridone has wide potential applications in various fields of research, including pharmaceuticals, agriculture, and materials science. In pharmaceuticals, the compound has been shown to have potential as a protein kinase CK2 inhibitor and anti-inflammatory agent. In agriculture, CF3-Pyridone has been shown to have potential as a pesticide due to its inhibitory activity against acetylcholinesterase, which is involved in the regulation of neurotransmission in insects. In materials science, CF3-Pyridone has been shown to have potential as a building block for the synthesis of functionalized polymers and other materials.
CF3-Pyridone has gained significant attention in scientific research in recent years, and many studies have focused on its potential applications. Research has been focused mainly on the synthesis and characterization of the compound, as well as its biological properties and potential applications in various fields of research. However, there is still a need for further research to fully explore the potential of CF3-Pyridone.
CF3-Pyridone has various potential implications in various fields of research and industry. In pharmaceuticals, the compound has the potential to be developed into new drugs for the treatment of cancer and inflammatory diseases. In agriculture, CF3-Pyridone has the potential to be developed into new pesticides that are environmentally friendly and effective against insect pests. In materials science, the compound has the potential to be developed into new materials with unique properties and functions.
One of the main limitations of research on CF3-Pyridone is the lack of knowledge on its toxicity and safety in the environment. While the compound has been shown to have low toxicity, further studies are needed to evaluate its potential environmental impact. Future research on CF3-Pyridone should focus on improving the synthesis and characterization of the compound, as well as exploring new potential applications in various fields. Promising future directions include the development of new drugs, materials, and functional molecules based on CF3-Pyridone.

XLogP3

1.5

Dates

Modify: 2023-08-18

Explore Compound Types